N,O-Ditosyl D-Phenylalaninol

Description

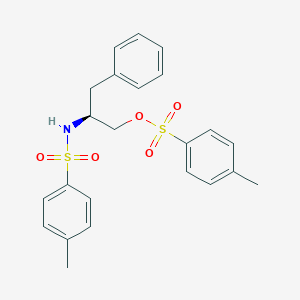

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATCEFUUVQOULD-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N,o Ditosyl D Phenylalaninol As a Chiral Ligand and Its Role in Asymmetric Catalysis

Rational Design Principles for Chiral Ligands Derived from D-Phenylalaninol Scaffolds

The design of effective chiral ligands from amino acid precursors like D-Phenylalaninol is a well-established strategy in asymmetric catalysis. The inherent chirality of the starting material provides a foundational stereochemical bias that can be amplified and tailored through chemical modification. The introduction of substituent groups allows for the fine-tuning of steric and electronic properties, which are critical for achieving high levels of enantioselectivity in metal-catalyzed reactions.

Influence of Tosyl Groups on Ligand Architecture, Conformation, and Metal Coordination

The incorporation of tosyl (p-toluenesulfonyl) groups onto both the nitrogen and oxygen atoms of D-Phenylalaninol is expected to impart significant structural rigidity to the resulting N,O-Ditosyl D-Phenylalaninol ligand. This rigidity is a desirable feature in chiral ligand design as it can reduce the number of possible coordination modes and catalyst-substrate conformations, leading to more predictable and higher enantioselectivity.

Steric and Electronic Perturbations Induced by the Ditosyl Moiety

The ditosyl moiety introduces significant steric bulk, which can play a crucial role in enantioselection by physically blocking certain approaches of the substrate to the catalytic center. This steric hindrance can force the substrate to adopt a specific orientation that leads to the preferential formation of one enantiomer of the product.

Electronically, the two tosyl groups are strongly electron-withdrawing. This electronic perturbation can influence the Lewis acidity of the coordinated metal center. An increase in Lewis acidity can, in some cases, enhance the catalytic activity. Furthermore, the electronic nature of the ligand can affect the stability of catalytic intermediates and the energetics of the transition states, thereby influencing both the rate and the stereochemical outcome of the reaction. The interplay between these steric and electronic effects is a key consideration in the rational design of such ligands.

Applications in Enantioselective Organic Transformations

Despite the rational design principles that suggest this compound could be a viable chiral ligand, specific and detailed research findings on its application in key enantioselective organic transformations are not widely reported. The following sections outline the potential areas of application where such a ligand could be employed, based on the known reactivity of similar chiral ligands.

Asymmetric Hydrogenation Reactions Mediated by this compound-Derived Catalysts

Asymmetric hydrogenation is a fundamental transformation in organic synthesis, and a wide variety of chiral ligands have been developed for this purpose. A catalyst derived from this compound could potentially be effective in the enantioselective hydrogenation of prochiral olefins and ketones. The rigid chiral environment created by the ligand would be instrumental in differentiating the enantiotopic faces of the substrate during the hydrogen delivery step from the metal hydride. However, there is a lack of specific published data, such as substrate scope, catalyst loading, and enantiomeric excess values, for reactions employing this particular ligand.

Enantioselective Allylic Alkylation (AAA) and Related Carbon-Carbon Bond-Forming Reactions

Palladium-catalyzed enantioselective allylic alkylation is a powerful method for the construction of stereogenic centers. Chiral ligands are essential for controlling the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate. A ligand like this compound could potentially provide the necessary chiral environment to induce high enantioselectivity in such reactions. The steric and electronic properties of the ditosyl groups would be expected to influence the regioselectivity and enantioselectivity of the transformation. As with asymmetric hydrogenation, detailed studies and data tables for AAA reactions specifically using this ligand are not readily found in the literature.

Stereoselective Carbon-Heteroatom Bond Formations

The formation of carbon-heteroatom bonds in an enantioselective manner is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. Chiral metal complexes are often employed to catalyze these reactions, including aminations, etherifications, and sulfenylations. A catalyst incorporating this compound could potentially be applied to such transformations. The defined chiral pocket of the ligand would be key to controlling the stereochemistry of the newly formed C-N, C-O, or C-S bond. However, specific examples and research data demonstrating the utility of this compound in this context are not currently available in the chemical literature.

Applications in Enantioselective Oxidation and Reduction Reactions

While specific documented applications of this compound in enantioselective oxidation and reduction reactions are not extensively reported, the broader class of chiral amino alcohol ligands is pivotal in such transformations. These ligands are instrumental in creating a chiral environment around a metal center, which then directs the stereochemical outcome of the reaction.

In the context of enantioselective reduction , particularly the transfer hydrogenation of ketones, chiral N-tosylated amino alcohols, in conjunction with transition metals like ruthenium, have demonstrated high efficacy. The tosyl group on the nitrogen atom often plays a crucial role in the catalytic cycle, participating in the formation of the active metal-hydride species and influencing the transition state geometry through steric interactions. This control is essential for differentiating between the two enantiotopic faces of the prochiral ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol.

For enantioselective oxidation reactions, such as the oxidation of sulfides to sulfoxides or alcohols to ketones, chiral ligands derived from amino alcohols are also employed. Peptides incorporating chiral amino acids have been used to catalyze the enantioselective oxidation of racemic alcohols. nih.gov The mechanism often involves the formation of a metal-ligand complex that acts as the active oxidant. The stereoselectivity of these reactions is governed by the specific interactions between the substrate and the chiral catalyst, where the ligand's structure dictates the approach of the substrate to the reactive center.

The performance of related chiral amino alcohol ligands in such reactions underscores the potential of this compound. The dual tosylation would be expected to impart a high degree of steric bulk and conformational rigidity, which are often desirable traits for achieving high enantioselectivity.

| Reaction Type | Catalyst System (Related Ligands) | Substrate | Product Enantiomeric Excess (ee) |

| Asymmetric Transfer Hydrogenation | Ru(II) with N-tosylated diamine ligands | Aromatic Ketones | Up to 99% |

| Enantioselective Alkylation | Chiral Phase Transfer Catalysts | Glycine Schiff base | 93% to 99% nih.gov |

| Enantioselective Addition | Amino alcohol-promoted | Benzaldehyde | 95% rsc.org |

Metal-Complex Catalysis Utilizing this compound or its Derivatives

The utility of this compound extends to its role as a ligand in forming well-defined transition metal complexes for a variety of catalytic applications. The nitrogen and oxygen atoms, along with the potential for coordination through the tosyl groups' oxygen atoms, allow for multiple binding modes to metal centers.

The design of chiral ligands is a cornerstone of asymmetric catalysis, and derivatives of amino alcohols like D-phenylalaninol are versatile scaffolds. nih.gov The tosyl groups in this compound serve multiple functions in ligand design for transition metals such as palladium, rhodium, and copper.

Palladium: In palladium-catalyzed reactions, such as allylic alkylation and cross-coupling reactions, chiral ligands are essential for achieving high enantioselectivity. The N- and O- a toms of a phenylalaninol derivative can form a stable chelate ring with the palladium center. The tosyl groups can influence the electronic properties of the metal center and provide steric hindrance to control the substrate's approach.

Rhodium: For rhodium-catalyzed processes like asymmetric hydrogenation, ligands containing phosphorus or nitrogen donors are common. While this compound is a bidentate N,O-ligand, its derivatives could be further functionalized, for instance, by replacing a tosyl group with a phosphine (B1218219) moiety, to create P,N-ligands that are highly effective in such reactions.

Copper: Copper-catalyzed reactions, including conjugate additions and cyclopropanations, frequently utilize chiral ligands to control stereochemistry. The N,O-ligation of phenylalaninol derivatives is well-suited for creating the necessary chiral environment around a copper center.

The modular nature of these ligands, where the amino alcohol backbone provides the chiral information and the substituents (like tosyl groups) can be varied to fine-tune steric and electronic properties, makes them highly attractive for developing tailored catalysts.

The relationship between the structure of a chiral ligand and the activity and selectivity of the resulting catalyst is a central theme in asymmetric catalysis. For ligands like this compound, several structural features are critical.

The absolute configuration of the stereocenter in the D-phenylalaninol backbone is the primary determinant of the product's chirality. The choice between D- or L-phenylalaninol directly leads to the formation of the opposite enantiomer of the product.

The substituents on the nitrogen and oxygen atoms have a profound impact on the catalyst's performance. The bulky tosyl groups in this compound create a well-defined chiral pocket around the metal center. This steric bulk can enhance enantioselectivity by creating a more significant energy difference between the two diastereomeric transition states leading to the two possible enantiomers. Studies on N-benzoyl derivatives of phenylalanine have shown that substitutions on the aromatic ring of the benzoyl group can significantly affect biological or chemical activity, highlighting the sensitivity of the system to substituent effects. nih.gov

The electronic nature of the substituents also plays a role. The electron-withdrawing nature of the tosyl groups can modulate the Lewis acidity of the coordinated metal center, which in turn can affect the catalyst's activity. A more Lewis acidic metal center may bind the substrate more strongly and accelerate the reaction rate.

Catalytic systems can be broadly classified as homogeneous or heterogeneous. rsc.org

Homogeneous Catalysis: In homogeneous systems, the catalyst is in the same phase as the reactants, typically in a liquid solution. Metal complexes of this compound would act as homogeneous catalysts. These systems often exhibit high activity and selectivity because the active sites are well-defined and easily accessible to the substrates. rsc.org However, a significant drawback is the difficulty in separating the catalyst from the reaction products, which can be a considerable issue, especially with expensive and potentially toxic heavy metal catalysts.

Heterogeneous Catalysis: To overcome the separation challenges of homogeneous catalysis, significant effort has been directed towards the development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants. rsc.org This is often achieved by immobilizing a homogeneous catalyst onto a solid support. For a ligand like this compound, this could be accomplished by modifying the ligand with a functional group that can be covalently attached to a support material such as silica (B1680970), polymers, or nanoparticles.

The resulting heterogeneous catalyst would combine the high selectivity of the molecular catalyst with the practical advantages of easy separation and recyclability. rsc.org This approach is particularly valuable in industrial processes where catalyst reuse is crucial for economic viability and sustainability. The synergy between homogeneous and heterogeneous catalysis concepts aims to develop "ideal" catalysts that are active, selective, stable, and easily recyclable. rsc.org

Mechanistic Insights and Computational Studies of N,o Ditosyl D Phenylalaninol Systems

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide deep insights into the structural and electronic properties of molecules like N,O-Ditosyl D-Phenylalaninol, helping to rationalize experimental observations and predict reactivity. umn.edu

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. wiley.com For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation (geometrical optimization) and to analyze its electronic properties.

Researchers can compute various molecular parameters by applying DFT methods, often using functionals like B3LYP or ωB97XD with basis sets such as 6-31G(d,p) or 6-311++G(d,p). nih.govgelisim.edu.tr These calculations provide a detailed picture of the molecule's structure.

Typical Parameters Obtained from DFT Calculations:

Bond Lengths and Angles: Optimized geometries reveal precise bond lengths and angles, confirming the expected molecular structure.

Dihedral Angles: These define the spatial arrangement of the phenyl, tosyl, and backbone groups, which is crucial for understanding steric effects and conformational preferences.

Electronic Properties: Analysis of molecular orbitals (e.g., HOMO and LUMO) and charge distribution helps identify the most reactive sites, confirming the electrophilic nature of the carbon attached to the O-tosyl group.

The table below presents hypothetical, yet representative, data that could be obtained from a DFT geometry optimization of this compound.

| Parameter | Description | Expected Value (Illustrative) |

| C-O (Tosyl) Bond Length | Length of the bond between the chiral carbon and the tosylate oxygen | ~1.45 Å |

| C-N (Tosyl) Bond Length | Length of the bond between the chiral carbon and the tosylated nitrogen | ~1.47 Å |

| O-S (Tosyl) Bond Length | Length of the bond between the oxygen and sulfur atoms of the O-tosyl group | ~1.60 Å |

| N-S (Tosyl) Bond Length | Length of the bond between the nitrogen and sulfur atoms of the N-tosyl group | ~1.65 Å |

This interactive table is based on typical values from DFT studies on similar organic molecules.

Beyond static structural analysis, computational modeling can predict the dynamic behavior of this compound in chemical reactions. researchgate.net By calculating the energy profiles of potential reaction pathways, researchers can determine the most likely mechanism and predict reaction outcomes.

For instance, in a competitive reaction environment (e.g., SN2 versus elimination), DFT can be used to calculate the activation energies for the transition states of each pathway. The path with the lower activation energy is predicted to be the major reaction route.

In the field of asymmetric catalysis, where derivatives of phenylalaninol are often used as chiral ligands, predictive modeling is particularly valuable. researchgate.net If this compound were incorporated into a catalytic system, computational models could:

Predict Enantioselectivity: By modeling the transition states leading to different stereoisomeric products, the energy difference can be calculated and correlated to the enantiomeric excess (% ee) that would be observed experimentally. researchgate.net

Model Catalyst-Substrate Interactions: These models can elucidate the specific non-covalent interactions (e.g., hydrogen bonding, π-stacking) between a catalyst and a substrate that are responsible for the observed selectivity.

Screen Potential Catalysts: Predictive modeling allows for the rapid in silico evaluation of various catalyst structures, accelerating the discovery of new and more efficient catalytic systems. researchgate.net

In-depth Analysis of this compound Systems Reveals Research Gap in Theoretical Host-Guest Studies

Theoretical studies, including methods like Density Functional Theory (DFT) and molecular dynamics simulations, are crucial for elucidating the intricate forces that govern how a host molecule, such as this compound, selectively binds with guest molecules, particularly in the context of discriminating between enantiomers (chiral recognition). These studies can provide valuable data on interaction energies, binding conformations, and the specific molecular orbitals involved in forming stable host-guest complexes. This information is fundamental to designing and optimizing chiral selectors for various applications, including chromatography and catalysis.

The lack of such specific computational data for this compound means that a detailed, data-driven discussion under the sub-section "4.2.3. Theoretical Studies on Host-Guest Interactions and Chiral Recognition Mechanisms" cannot be constructed at this time. To produce scientifically accurate and verifiable content for this topic, including detailed research findings and data tables, original theoretical research would need to be conducted.

While broader computational research exists for related structures, such as general sulfonamides or the recognition of phenylalanine by different host systems, direct extrapolation of these findings to the specific case of this compound would be speculative and would not meet the standards of scientific accuracy required for this article. Therefore, this area represents a clear gap in the current scientific literature, highlighting an opportunity for future research to explore the computational and theoretical underpinnings of chiral recognition by this and related tosylated amino alcohol derivatives.

Derivatives, Analogs, and Advanced Applications of N,o Ditosyl D Phenylalaninol in Material Science and Recognition

Synthesis of Modified N,O-Ditosyl D-Phenylalaninol Analogs

The modification of the this compound structure is crucial for tailoring its properties for specific applications. Strategic alterations can enhance its catalytic abilities or introduce new functionalities for creating multifunctional systems.

Structural Modifications for Enhanced Catalytic Performance and Specificity

The catalytic performance of molecules derived from amino acids can be significantly altered through structural modifications. While direct studies on this compound are specific, principles from related systems, such as phenylalanine dehydrogenases, demonstrate the impact of such changes. For instance, site-directed mutagenesis in these enzymes, which involves altering the amino acid sequence, has been shown to create biocatalysts that are more tolerant of non-natural substrates compared to the wild type. nih.gov This approach leads to excellent enantiocontrol in the synthesis of non-natural amino acid analogs. nih.gov These findings suggest that modifying the substitution patterns on the phenyl ring or the tosyl groups of this compound could similarly tune its catalytic activity and substrate specificity. Changing the composition and structure of a catalyst is a key strategy for achieving a positive impact on its performance. dntb.gov.ua

Introduction of Additional Functional Groups for Multifunctional Systems

Incorporating additional functional groups into the D-phenylalaninol framework is a key strategy for developing multifunctional molecular systems. The versatility of this scaffold allows for the introduction of various moieties that can impart new properties, such as fluorescence for sensing applications or specific binding sites for molecular recognition. For example, the synthesis of spinorphin (B1681984) analogs involves modifying the N-terminus with the fluorescent dye rhodamine B, creating hybrid peptide compounds with synergistic effects. mdpi.com The process often utilizes solid-phase peptide synthesis (SPPS) with Fmoc chemistry, where functional groups are protected during chain elongation and later deprotected. mdpi.com Other approaches involve leveraging versatile tethers for intramolecular reactions or using functional groups like silanols to direct cyclization reactions, leading to the stereospecific preparation of complex molecules like 1'-amino-tetrahydrofurans. nih.gov These synthetic strategies highlight the potential for attaching chromophores, fluorophores, or other reactive groups to the this compound backbone to create advanced, multifunctional materials.

Chiral Recognition and Sensing Applications

The inherent chirality of D-phenylalaninol derivatives makes them excellent candidates for applications in enantioselective recognition and sensing, which are critical in fields such as pharmaceuticals and materials science.

Enantioselective Molecular Recognition of Chiral Amines and Amino Acids by D-Phenylalaninol Derivatives

Derivatives of D-phenylalaninol are highly effective in distinguishing between enantiomers of chiral amines and amino acids. This recognition is often achieved through the formation of diastereomeric complexes that exhibit different stabilities or spectroscopic properties. For instance, fluorescent probes based on bis(binaphthyl) compounds, in the presence of Zn(II), show highly enantioselective fluorescence responses toward a wide range of amino acids. chemistryviews.org The enantioselectivity arises from the formation of imine–Zn(II) complexes through the condensation of the probe's aldehyde groups with the amino acids, with different stabilities for different enantiomeric pairings. chemistryviews.org Another example is a chiral binaphthalene-based polymer sensor that exhibits a significant "turn-on" fluorescence enhancement in the presence of (D)-phenylalaninol, with an enantiomeric fluorescence difference ratio as high as 8.99. nih.govresearchgate.net Similarly, a chiral fluorescent sensor based on H8-BINOL can differentiate between D- and L-phenylalanine, showing a substantial fluorescence enhancement for L-phenylalanine while the D-enantiomer has little effect, resulting in an enantioselective fluorescence enhancement ratio of up to 104.48. nih.govrsc.org

The table below summarizes the performance of various D-phenylalaninol-related derivatives in enantioselective recognition.

| Derivative/Sensor | Target Analyte | Enantioselective Ratio (ef) | Key Finding |

| (S)-binaphthalene-based polymer (P-1) | (D)-phenylalaninol | 8.99 | "Turn-on" fluorescence enhancement. nih.govresearchgate.net |

| Triazole-modified H8-BINOL sensor (R-1) | L-phenylalanine vs. D-phenylalanine | 104.48 | Significant fluorescence enhancement for L-phenylalanine. nih.govrsc.org |

| BisBINOL-pyridine probe ((R,R)-4) + Zn(OAc)2 | Glutamic acid | 23 | Expanded substrate scope for amino acid recognition. nsf.gov |

| Perfluoroalkyl-substituted bis(binaphthyl) probe + Zn(II) | Histidine | 45.2 | Recognition occurs in a biphasic fluorous/aqueous system. chemistryviews.org |

Design and Development of Chiral Sensors and Probes

The design of effective chiral sensors and probes based on D-phenylalaninol derivatives leverages principles of molecular recognition to generate a measurable signal upon interaction with a specific enantiomer. A common approach is to incorporate a fluorescent group, where the chiral recognition event modulates the fluorescence output. For example, a new (S)-binaphthalene-based polymer was synthesized to act as a fluorescent sensor for (D)-phenylalaninol. nih.gov Upon binding, the sensor displays a bright blue fluorescence that is visible to the naked eye under a UV lamp, demonstrating a practical application for visual detection. nih.govresearchgate.net

The development of these sensors often involves multi-step synthesis. A triazole-modified H8-BINOL fluorescent sensor was synthesized with a high yield (95%) through nucleophilic substitution and click reactions. nih.govrsc.org This sensor showed high enantioselectivity for L-phenylalanine without the need for metal ions. nih.gov Another strategy involves using a quartz crystal microbalance (QCM) system, where a self-assembled monolayer of L-phenylalanine can act as the selector layer for the chiral sensor. beilstein-journals.org Furthermore, graphene-based nanoplatforms have been developed for the enantioselective labeling of D-phenylalanine. A γ-cyclodextrin and graphene oxide assembly provided a high chiral discrimination ratio (KD/KL = 8.21) and was effective even in a complex biological environment like zebrafish. nih.gov

Integration into Supramolecular Architectures and Advanced Materials

The ability of amino acids and their derivatives to self-assemble into ordered structures makes them valuable components for creating advanced materials. Phenylalanine, the parent amino acid of this compound, is known to spontaneously form supramolecular assemblies such as nanofibrils. rsc.orgnih.gov This self-ordering property is driven by non-covalent interactions and can be modulated through co-assembly with other amino acids. rsc.orgtau.ac.il

The integration of D-phenylalaninol derivatives into these architectures can lead to functional materials with applications in bionanozymes and bioelectronics. nih.gov For example, the coordination of phenylalanine with metal ions has led to enzyme-mimicking catalytic systems. nih.gov The defined structure of this compound, with its bulky tosyl groups, could influence the packing and morphology of such self-assembled structures, potentially leading to novel materials with tailored properties. Furthermore, peptide architectures can be constrained and structured through C–H activation to form staples between tryptophan and phenylalanine residues, creating rigid bicyclic compounds. nih.gov This approach to creating defined, rigid structures suggests that derivatives of this compound could be incorporated into peptides to create novel, stable supramolecular architectures.

Incorporation into Crown Ethers and Macrocyclic Compounds

The synthesis of chiral crown ethers and other macrocycles frequently utilizes enantiomerically pure building blocks derived from readily available natural sources like amino acids. researchgate.net D-Phenylalaninol, and by extension its activated N,O-ditosyl form, is an exemplary precursor for introducing a C2-symmetric chiral barrier into a macrocyclic framework. The tosyl groups in this compound serve as excellent leaving groups, facilitating the Williamson ether synthesis, a common method for constructing the polyether backbone of crown ethers.

In a typical synthetic approach, the chiral diol obtained from the reduction of a D-phenylalanine ester is reacted with oligoethylene glycol ditosylates under high-dilution conditions to favor intramolecular cyclization over polymerization. The phenyl group from the phenylalaninol unit is oriented outwards from the macrocyclic cavity, influencing the solubility and the chiral recognition properties of the resulting host molecule.

These chiral macrocycles have demonstrated significant capabilities in enantiomeric recognition. acs.org They can differentiate between the enantiomers of chiral ammonium (B1175870) salts, such as amino acid esters, through host-guest complexation. acs.orglookchem.com The stability and selectivity of these complexes are governed by a combination of hydrogen bonding between the ammonium guest and the ether oxygens of the crown, as well as steric and π-π interactions involving the chiral barrier. The ability of these synthetic hosts to recognize and bind specific enantiomers is crucial for applications in chiral separation, sensing, and asymmetric catalysis. researchgate.net

Table 1: Chiral Macrocycles Derived from Phenylalanine and Their Applications

| Macrocycle Type | Precursor | Key Structural Feature | Primary Application | Reference |

|---|---|---|---|---|

| Chiral 18-Crown-6 Ether | L-Phenylalanine | Incorporated chiral diol from phenylalaninol | Enantioselective recognition of amino acid salts | researchgate.netlookchem.com |

| Tetraaza Macrocycle | d-Phenylalanine | Four nitrogen atoms within the macrocyclic ring | Chiral solvating agent for probing stereochemistry | acs.org |

| D-mannonaphto-18-crown-6-ether | D-Mannose (related chiral pool) | Fused mannopyranoside and naphthalene (B1677914) units | Chiral recognition of phenylalanine enantiomers | researchgate.net |

Conclusion and Future Perspectives in N,o Ditosyl D Phenylalaninol Research

Synthesis and Application Milestones for N,O-Ditosyl D-Phenylalaninol and its Analogs

The development of this compound and its derivatives has been marked by several key milestones that have expanded their utility in synthetic chemistry. A foundational aspect of its application lies in its role as a precursor to chiral catalysts.

One of the earliest and most significant applications of this compound is in the synthesis of chiral oxazaborolidines, which are highly effective catalysts for the asymmetric reduction of prochiral ketones. The tosyl groups in this compound serve as excellent protecting groups and can be readily manipulated to form the catalytic species. This has been instrumental in the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries.

Furthermore, this compound has been a cornerstone in the development of chiral phosphine (B1218219) ligands. By converting the hydroxyl and amino functionalities into phosphino (B1201336) groups, a variety of bidentate and monodentate phosphine ligands have been synthesized. These ligands, in complex with transition metals such as rhodium, ruthenium, and palladium, have demonstrated high efficacy in a range of asymmetric transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

The exploration of analogs has further broadened the scope of applications. Modifications to the phenyl ring of the phenylalaninol backbone or the tosyl groups have led to the fine-tuning of the steric and electronic properties of the resulting catalysts. This has enabled chemists to achieve higher levels of enantioselectivity and catalytic activity for specific substrates. For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic rings can significantly influence the performance of the catalyst.

A summary of key applications is presented in the table below:

| Application Category | Specific Transformation | Catalyst/Ligand Type |

| Asymmetric Reduction | Ketone Reduction | Oxazaborolidines |

| Asymmetric Hydrogenation | Olefin Hydrogenation | Rhodium-Phosphine Complexes |

| Asymmetric Hydroformylation | Alkene Hydroformylation | Rhodium-Phosphine Complexes |

| Asymmetric Cross-Coupling | Suzuki-Miyaura Coupling | Palladium-Phosphine Complexes |

Identification of Emerging Research Trends and Overcoming Current Challenges

Current research in the field of this compound chemistry is characterized by several emerging trends aimed at enhancing the efficiency, selectivity, and sustainability of catalytic processes.

A prominent trend is the development of immobilized or heterogeneous catalysts derived from this compound. By anchoring the chiral ligand or catalyst to a solid support, such as silica (B1680970) or a polymer resin, researchers aim to simplify catalyst-product separation and enable catalyst recycling. This is a critical step towards developing more environmentally friendly and economically viable synthetic processes. However, a significant challenge in this area is the potential for reduced catalytic activity or enantioselectivity upon immobilization, which necessitates careful design of the linker and the support material.

Another area of active investigation is the application of this compound-derived catalysts in novel asymmetric transformations. While their use in hydrogenation and reduction is well-established, researchers are now exploring their potential in C-H activation, cycloaddition reactions, and other challenging bond-forming reactions. This requires a deep understanding of reaction mechanisms and the design of new ligand architectures to achieve the desired reactivity and stereocontrol.

Overcoming the challenge of substrate scope is also a key focus. Many existing catalysts derived from this compound exhibit high performance for a limited range of substrates. Future research will likely focus on developing more general and versatile catalysts that can accommodate a wider variety of functional groups and molecular scaffolds. This may involve the use of high-throughput screening methods and computational modeling to accelerate the discovery of new and improved catalyst systems.

Delineation of Untapped Research Avenues for this compound Chemistry

Looking ahead, several untapped research avenues hold significant promise for advancing the chemistry of this compound.

One exciting direction is the integration of this compound-derived catalysts into biocatalytic and chemocatalytic cascade reactions. By combining the high selectivity of enzymes with the broad reactivity of transition metal catalysts, it may be possible to develop highly efficient and elegant synthetic routes to complex molecules. This would require careful consideration of catalyst compatibility and reaction conditions.

The development of photoredox catalysts based on chiral ligands derived from this compound is another promising area. The use of visible light to drive chemical reactions offers a sustainable and powerful approach to organic synthesis. Chiral photoredox catalysts could enable a wide range of enantioselective transformations that are not accessible through traditional thermal methods.

Furthermore, the synthesis and application of this compound analogs with novel electronic and steric properties remain a fertile ground for exploration. For example, the incorporation of fluorine atoms or other functional groups could lead to catalysts with unique reactivity and selectivity profiles. The systematic exploration of these structural modifications, guided by computational studies, could lead to breakthroughs in asymmetric catalysis.

Finally, a deeper mechanistic understanding of how catalysts derived from this compound function is crucial for rational catalyst design. Advanced spectroscopic techniques and computational modeling can provide valuable insights into the structure of catalytic intermediates and the factors that govern stereoselectivity. This fundamental knowledge will be essential for the development of next-generation catalysts with superior performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.